molecular formula C33H42N4O10 B12277206 Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

Cat. No.: B12277206
M. Wt: 654.7 g/mol
InChI Key: LOACDHZQOPEFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone is a synthetic compound known for its role as a highly selective, competitive, and irreversible inhibitor of caspase-1 (ICE). This compound is primarily used in scientific research, particularly in studies related to apoptosis and necrosis .

Preparation Methods

The synthesis of Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone involves a series of peptide coupling reactions The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acidsThe reaction conditions often include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA . Industrial production methods are similar but scaled up, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone is widely used in scientific research due to its ability to inhibit caspase-1. Some of its applications include:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in cell biology to investigate apoptosis and necrosis pathways.

    Medicine: Potential therapeutic applications in diseases where caspase-1 plays a role, such as inflammatory diseases.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

The compound exerts its effects by binding irreversibly to the active site of caspase-1, thereby inhibiting its activity. This inhibition is highly selective and competitive, with the compound inactivating the enzyme at a rate limited by diffusion. The molecular targets include the active site cysteine residue of caspase-1, and the pathways involved are those related to apoptosis and inflammation .

Comparison with Similar Compounds

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone is unique due to its high selectivity and irreversible inhibition of caspase-1. Similar compounds include:

These compounds share similar structures but differ in their protective groups, inhibition mechanisms, and selectivity profiles, making this compound a unique and valuable tool in scientific research .

Properties

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACDHZQOPEFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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